N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide is a specialty product for proteomics research . It has a molecular formula of C18H21FN2O2 and a molecular weight of 316.38 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a 5-amino-2-fluorophenyl group and an isopentyloxy group attached to it . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate identification and the potential mislabeling of research chemicals (McLaughlin et al., 2016).
- Another study reported the synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides, showing the significance of structural modifications in enhancing biological activity (Kato et al., 1992).
Biological Activities
- Research on the synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides as antimicrobial agents indicated that these compounds possess a broad spectrum of activity against various microorganisms, suggesting potential antimicrobial applications (Ertan et al., 2007).
- A study on the activation and deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers revealed the influence of halogen positioning on molecular stability and supramolecular properties, which could have implications in pharmaceutical design (Moreno-Fuquen et al., 2022).
- The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-(3-methylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12(2)8-9-23-15-5-3-4-13(10-15)18(22)21-17-11-14(20)6-7-16(17)19/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTOZBWIOOSAGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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